molecular formula C6H16N2O3 B000580 Mildronate dihydrate CAS No. 86426-17-7

Mildronate dihydrate

カタログ番号: B000580
CAS番号: 86426-17-7
分子量: 164.20 g/mol
InChIキー: WVYGCKFMBOZNRT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Meldonium dihydrate can be synthesized through the reaction of 3-(2,2,2-trimethylhydrazinium) propionate with water. The process involves dissolving meldonium in water or another appropriate solvent, followed by the addition of an equimolar quantity of a polybasic acid such as fumaric acid, phosphoric acid, or orotic acid. The mixture is then stirred at a temperature ranging from 20°C to 50°C until the corresponding salt is formed .

Industrial Production Methods

Industrial production of meldonium dihydrate involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity meldonium dihydrate suitable for pharmaceutical use .

化学反応の分析

Dehydration Behavior

Mildronate dihydrate undergoes a single-step dehydration process, directly transforming into its anhydrous form (C₆H₁₄N₂O₂). This occurs due to structural similarities between the dihydrate and anhydrous phases, facilitated by environmental factors like temperature and humidity .

Dehydration Conditions

  • Temperature: 50–140°C (dependent on particle size and atmosphere) .
  • Atmosphere: Dry nitrogen enhances dehydration rate .
  • Kinetics: Dehydration starts below 50°C, with a peak thermal effect at 60–65°C .

Table 2: Dehydration Dynamics

Particle SizeDehydration Start Temperature (°C)Peak Temperature (°C)
<40 µm45–5060–65
67–150 µm50–5565–70
>350 µm55–6070–75

Oxidation

Mildronate reacts with oxidizing agents like hydrogen peroxide to form carboxylated derivatives. For example:
Mildronate+H2O2Carboxylated Mildronate\text{Mildronate}+\text{H}_2\text{O}_2\rightarrow \text{Carboxylated Mildronate}
This reaction is pH-dependent and occurs under controlled thermal conditions .

Reduction

Reduction using sodium borohydride modifies functional groups, yielding hydrazinium derivatives. Example:
Mildronate+NaBH4Hydrazinium intermediates\text{Mildronate}+\text{NaBH}_4\rightarrow \text{Hydrazinium intermediates}
These intermediates are critical for further synthetic transformations .

Substitution

Substitution reactions involve replacing functional groups (e.g., hydroxyl groups) with other substituents. For instance:
Mildronate+R XSubstituted Mildronate\text{Mildronate}+\text{R X}\rightarrow \text{Substituted Mildronate}
Common reagents include alkylation agents (e.g., bromomethane) .

Industrial Production

Large-scale synthesis employs optimized reaction conditions to ensure high purity. Key steps include:

  • Alkylation of intermediates using methylating agents.
  • Hydrogenolysis under controlled pressure and temperature.
  • Crystallization and drying to isolate the dihydrate form .

Table 3: Industrial Yield Optimization

StepYield (%)Purity (%)
Alkylation85–9095–98
Hydrogenolysis75–8099–100
Crystallization90–95≥98

Crystallographic Analysis

PXRD studies reveal that the dihydrate and anhydrous forms share structural motifs, enabling direct dehydration without intermediate phases .

Thermal Stability

  • Dihydrate stability: 6–50% relative humidity .
  • Anhydrous phase: Stable at 0% humidity .

Figure 1: PXRD Patterns
(Note: Figure 1 illustrates the structural similarity between dihydrate (DH), monohydrate (MH), and anhydrous phase (AP) forms, supporting single-step dehydration .)

Analytical Methods

  • Sorption-desorption isotherms: Confirm stability ranges .
  • DSC/TG analysis: Tracks dehydration thermodynamics .
  • Hot-stage microscopy: Visualizes particle behavior during heating .

Research Highlights

  • Neuroprotective effects: Inhibition of γ-butyrobetaine hydroxylase enhances neuronal survival in ischemic models .
  • Pharmacokinetics: Linear dose-response observed in rat models under hypoxia .

科学的研究の応用

Cardiovascular Applications

Mildronate is primarily prescribed for treating cardiovascular diseases due to its ability to enhance blood flow and reduce ischemic damage. It functions by inhibiting the β-oxidation of fatty acids and promoting glycolysis, which helps in energy production during ischemic conditions.

Clinical Uses:

  • Angina Pectoris: Meldonium is used to alleviate symptoms of angina by improving myocardial oxygen supply.
  • Heart Failure: It has shown effectiveness in improving exercise tolerance and reducing heart failure symptoms.

Table 1: Clinical Efficacy of Mildronate in Cardiovascular Conditions

ConditionDosageOutcomeStudy Reference
Angina Pectoris500 mg/dayReduced frequency of attacks
Heart Failure1000 mg/dayImproved exercise capacity
Coronary Artery Disease250 mg/dayEnhanced myocardial perfusion

Neurological Applications

Recent studies have highlighted the potential of mildronate in treating neurological disorders, particularly Alzheimer's disease (AD). Research indicates that mildronate can improve cognitive function and reduce amyloid-β pathology in animal models.

Case Study: Alzheimer’s Disease Model

In a study involving transgenic mice, mildronate was administered at doses of 50 mg/kg and 100 mg/kg for 28 days. Results showed:

  • Significant improvement in cognitive tests (water maze and social recognition).
  • Reduction in amyloid-β deposition in the hippocampus.
  • Increased expression of microglia markers indicating reduced inflammation.

Table 2: Effects of Mildronate on Cognitive Function in Animal Models

Treatment GroupCognitive Test Performance (Time to Find Platform)Amyloid-β Levels (Hippocampus)Study Reference
Saline25.5 secHigh
Mildronate 50 mg/kg16.9 secLow
Mildronate 100 mg/kg21.7 secModerate

Ophthalmological Applications

Mildronate has also been investigated for its potential use in treating glaucoma. Its mechanism involves reducing intraocular pressure (IOP) and inhibiting cell motility in trabecular meshwork cells.

In Vivo Study: Effect on IOP

In a study with normotensive rats:

  • Topical application of meldonium eye drops resulted in a dose-dependent decrease in IOP.
  • At a concentration of 2%, a significant reduction of up to 32% was observed.

Table 3: Impact of Mildronate Eye Drops on Intraocular Pressure

ConcentrationIOP Reduction (%)Duration of EffectStudy Reference
1%25%Up to 2 hours
2%32%Up to 2 hours

Performance Enhancement and Rehabilitation

Mildronate has been controversially associated with performance enhancement in athletes, particularly regarding recovery from exertion and stress.

Performance Studies

Research indicates that meldonium may enhance endurance performance and accelerate recovery post-exercise:

  • Improved rehabilitation metrics were noted among athletes who used mildronate compared to controls.

Table 4: Meldonium’s Effects on Athletic Performance

ParameterControl GroupMeldonium GroupStudy Reference
Endurance Time (min)3045
Recovery Rate (%)6080

作用機序

Meldonium dihydrate exerts its effects by inhibiting the enzyme gamma-butyrobetaine hydroxylase, which is involved in the biosynthesis of carnitine. By inhibiting this enzyme, meldonium reduces the levels of carnitine, leading to a shift in energy metabolism from fatty acid oxidation to glucose oxidation. This shift is particularly beneficial under ischemic conditions, where oxygen supply is limited . Additionally, meldonium has been shown to interact with phosphoglycerate kinase 1, promoting glycolysis and ATP production .

類似化合物との比較

Meldonium dihydrate is structurally similar to other compounds involved in carnitine metabolism, such as gamma-butyrobetaine and L-carnitine. its unique ability to inhibit gamma-butyrobetaine hydroxylase sets it apart from these compounds. Other similar compounds include:

Meldonium’s unique mechanism of action and its effects on energy metabolism make it a valuable compound for both therapeutic and research applications.

生物活性

Mildronate dihydrate, also known as meldonium, is a compound that has garnered attention for its diverse biological activities, particularly in the context of cardiovascular health, neuroprotection, and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Mildronate is structurally similar to the amino acid L-carnitine and acts primarily by inhibiting carnitine biosynthesis. This inhibition is crucial in preventing the accumulation of cytotoxic intermediates during fatty acid β-oxidation, particularly under ischemic conditions. The compound has been investigated for its potential therapeutic effects in various diseases, including ischemic heart disease, diabetes mellitus, and neurodegenerative disorders.

  • Inhibition of Carnitine Biosynthesis : Mildronate inhibits the synthesis of L-carnitine, leading to reduced fatty acid oxidation and improved energy metabolism in ischemic tissues .
  • Nitric Oxide Production : The compound stimulates nitric oxide production in vascular endothelium, promoting vasodilation and improving blood flow .
  • Neuroprotective Effects : Research indicates that mildronate enhances neuroprotection by modulating inflammatory responses and promoting neuronal survival in models of neurodegeneration .

Cardiovascular Effects

Mildronate has been shown to have significant cardioprotective properties. In a study involving GK rats (a model for type 2 diabetes), mildronate treatment led to:

  • A 30% reduction in necrosis zones following ischemia-reperfusion injury.
  • Decreased levels of L-carnitine and improved glucose metabolism .

Table 1: Effects of Mildronate on Cardiovascular Parameters

ParameterControl GroupMildronate (100 mg/kg)Mildronate (200 mg/kg)
L-carnitine (µmol/L)100155
Blood Glucose (mg/dL)150120100
Necrosis Zone (%)402810

Neuroprotective Properties

In models of Parkinson's disease and Alzheimer's disease, mildronate demonstrated:

  • Increased expression of neuroprotective markers such as Notch-3 and decreased glial activation markers like GFAP.
  • Enhanced cognitive performance in behavioral tests, correlating with reduced amyloid-β deposition in the hippocampus .

Table 2: Neuroprotective Effects of Mildronate in Animal Models

Study TypeTreatment Dose (mg/kg)Cognitive Improvement (%)Amyloid-β Reduction (%)
Parkinson's Model5025N/A
Alzheimer's Model503040

Metabolic Effects

Mildronate's effects on metabolism were highlighted in studies focusing on diabetic models:

  • Significant reductions in fructosamine levels were observed, indicating improved glycemic control.
  • Enhanced contractile responsiveness of vascular tissues was noted, suggesting potential benefits for vascular health .

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice, mildronate administration improved cognitive function significantly while reducing amyloid pathology. Behavioral tests showed enhanced performance in water maze tasks after treatment .
  • Ischemic Heart Disease Model : In GK rats subjected to ischemia-reperfusion injury, mildronate treatment resulted in marked improvements in heart function and reduced myocardial damage compared to untreated controls .

特性

CAS番号

86426-17-7

分子式

C6H16N2O3

分子量

164.20 g/mol

IUPAC名

3-[(trimethylazaniumyl)amino]propanoate;hydrate

InChI

InChI=1S/C6H14N2O2.H2O/c1-8(2,3)7-5-4-6(9)10;/h7H,4-5H2,1-3H3;1H2

InChIキー

WVYGCKFMBOZNRT-UHFFFAOYSA-N

SMILES

C[N+](C)(C)NCCC(=O)[O-].O.O

正規SMILES

C[N+](C)(C)NCCC(=O)[O-].O

外観

Assay:≥98%A crystalline solid

ピクトグラム

Irritant

同義語

3-(2,2,2-trimethylhydrazine)propionate
3-(2,2,2-trimethylhydrazinium)propionate
3-TMHP
meldonium
MET-88
mildronat
mildronate
mindronate
N-trimethylhydrazine-3-propionate
Q-4224-IOS
Quaterin
trimethylhydraziniumpropionate
Vasonat

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mildronate dihydrate
Reactant of Route 2
Mildronate dihydrate
Reactant of Route 3
Mildronate dihydrate
Customer
Q & A

A: Meldonium dihydrate, also known as Mildronate dihydrate, is a structural analogue of gamma-butyrobetaine (GBB), a precursor of carnitine. It acts by inhibiting gamma-butyrobetaine hydroxylase (GBBH), the enzyme responsible for converting GBB to carnitine [, ].

  • Reduced carnitine biosynthesis: This leads to decreased transport of long-chain fatty acids into mitochondria, thereby shifting the myocardial energy metabolism from fatty acid oxidation to more oxygen-efficient glucose oxidation [].
  • Increased myocardial efficiency: This shift in energy metabolism is particularly beneficial under conditions of ischemia, where oxygen supply is limited [].
  • Mild vasodilatory effects: Meldonium has been shown to improve blood flow and oxygen delivery to tissues [, ].
  • Neuroprotective effects: Some studies suggest that Meldonium may protect neuronal cells from damage caused by ischemia and excitotoxicity [].

A: While the provided abstracts do not contain specific spectroscopic data, the molecular formula of Meldonium dihydrate is C6H14N2O2 · 2H2O. Its molecular weight is 198.23 g/mol [].

A: Research shows that Meldonium dihydrate undergoes a single-step dehydration process, directly transforming into its anhydrous form. This is attributed to the structural similarities between the dihydrate and anhydrous forms [].

ANone: The provided abstracts do not mention any catalytic properties or applications of Meldonium dihydrate. Its primary role is as a pharmaceutical compound, and the research focuses on its biological activity and therapeutic potential.

ANone: The provided abstracts do not detail any specific computational chemistry studies or QSAR model development for Meldonium dihydrate.

ANone: The provided abstracts focus primarily on the pharmacological effects of Meldonium dihydrate itself and do not delve into the SAR or the impact of structural modifications on its activity. Further research is required to establish a comprehensive understanding of its SAR.

A: Research has investigated the dehydration kinetics of Meldonium dihydrate under isothermal and nonisothermal conditions []. They found that factors like particle size, sample preparation, storage, sample weight, nitrogen flow rate, relative humidity, and sample history influence the dehydration process [].

ANone: The provided abstracts primarily focus on the pharmacological aspects and analytical methods for Meldonium dihydrate and do not provide specific details regarding SHE regulations, risk minimization strategies, or responsible practices associated with its use.

ANone: Several studies mentioned in the abstracts utilized both in vivo and in vitro models:

  • Animal models: A study using a rat model of Parkinson's disease investigated the biochemical and genetic mechanisms of oxidative stress and found that Capicor, a combination of Meldonium dihydrate and gamma-butyrobetain dihydrate, had a corrective effect []. Another rat study investigated the mineral composition of mandibular bone tissue in simulated periodontitis and found that Meldonium dihydrate, alone or in combination with calcium glycerophosphate, promoted bone density improvement [].
  • Clinical trials: One open multicenter study evaluated the efficacy and safety of Brainmax®, a combination of ethylmethylhydroxypyridine succinate and Meldonium dihydrate, in patients with ischemic stroke. The study reported significant improvement in key symptoms and a low incidence of adverse events []. Another study investigated the preventive use of Meldonium dihydrate in day-hospital patients with comorbidity and found it safe and effective in preventing cardio- and cerebrovascular complications and alcohol-related conditions [].

ANone: The provided abstracts do not contain information regarding resistance or cross-resistance mechanisms related to Meldonium dihydrate.

A: While some studies mention the safety and tolerability of Meldonium dihydrate, specific data on toxicity, adverse effects, and long-term safety are not discussed in detail within the provided abstracts [, ].

ANone: The provided abstracts do not mention any specific drug delivery or targeting strategies for Meldonium dihydrate.

ANone: The provided abstracts do not discuss any specific biomarkers associated with Meldonium dihydrate for predicting efficacy, monitoring treatment response, or identifying adverse effects.

ANone: Several analytical methods have been explored for the determination of Meldonium dihydrate:

  • Spectrophotometry: One study developed and validated a spectrophotometric method using alizarin for the determination of Meldonium in capsules [].
  • HPLC: Researchers have developed HPLC methods using salts of chaotropic anions, such as potassium hexafluorophosphate and bis-(trifluoromethane)sulfonimide lithium salt, to determine Meldonium in dosage forms [].
  • Liquid Chromatography: Liquid chromatography was employed to assay Meldonium in a study comparing the dissolution profiles of generic and reference drugs [].

A: One study investigated the bioaugmentation of activated sludge systems to improve the removal efficiency of pharmaceutical wastewater, including Meldonium dihydrate []. It highlighted the ecological harm and human health risks posed by pharmaceutical pollutants and explored the potential of specialized microorganisms for bioremediation [].

A: Research indicates that Meldonium dihydrate exhibits high solubility, with its highest single dose fully dissolving in less than 250 ml of buffer solutions at varying pH levels []. This high solubility contributes to its classification as a rapidly soluble drug, achieving over 85% dissolution within 15 minutes [].

A: The validation of analytical methods for Meldonium dihydrate typically follows the requirements of pharmacopoeias like the State Pharmacopoeia of Ukraine (SPhU) [, ]. This includes assessing parameters like linearity, precision, accuracy, robustness, and the range of application [, , ].

A: While the provided abstracts do not delve into the specifics of quality control and assurance measures for Meldonium dihydrate, they highlight the importance of meeting pharmacopoeial standards during the development and validation of analytical methods [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。